Fmoc-3,3-diphenyl-L-alanine
Overview
Description
Fmoc-L-3,3-Diphenylalanine is a phenylalanine derivative . It has a molecular formula of C30H25NO4 and a molecular weight of 463.524 . It is also known as (S)-N-(Fmoc)-β-phenyl-phenylalanine or Fmoc-Ala (3,3-diphenyl)-OH .
Synthesis Analysis
Fmoc-L-3,3-Diphenylalanine can be synthesized using a three-step synthetic route . The use of thermolysin, a non-specific endoprotease, has been demonstrated to catalyze the peptide bond formation between Fmoc-F and several dipeptides or amino acid esters in a reversible way . After the bond formation, the peptide self-assembles in a spatiotemporally controlled manner .
Molecular Structure Analysis
Fmoc-L-3,3-Diphenylalanine contains a total of 64 bonds, including 39 non-H bonds, 26 multiple bonds, 8 rotatable bonds, 2 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Chemical Reactions Analysis
Fmoc-L-3,3-Diphenylalanine is capable of self-assembling into self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the preparation method .
Physical and Chemical Properties Analysis
Fmoc-L-3,3-Diphenylalanine has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg , and its melting point is 125-129 °C (lit.) . The flash point is 362.9±31.5 °C . It has a LogP value of 7.22 .
Scientific Research Applications
pH-Dependent Self-Assembly : Fmoc-FF undergoes self-assembly into fibrils consisting of antiparallel beta-sheets. This process is significantly influenced by pH, resulting in apparent pKa shifts and structural changes like the formation of flexible fibrils and flat rigid ribbons (Tang et al., 2009).
Variability in Mechanical Properties : The mechanical properties of Fmoc-FF hydrogels vary significantly, influenced by factors like final pH and experimental conditions such as the fraction of DMSO or the nature of buffers used (Raeburn et al., 2012).
Enzymatic Synthesis for Biomedical Applications : Fmoc-FF can be enzymatically synthesized for the creation of amphiphilic building blocks that self-assemble under physiological conditions. These structures, exhibiting viscoelastic properties, are being investigated for biomedical applications (Chronopoulou et al., 2010).
Solvent Influence on Gel Properties : The choice and amount of organic solvent used in dissolving Fmoc-FF can tune the rheological properties of the resultant gel. This allows for the creation of materials with specific microstructures and properties (Raeburn et al., 2015).
pH-Dependent Optical Property Modulation : The self-assembly of Fmoc-FF can be used to modulate its optical properties in a pH-dependent manner, which could have implications in fields like photonic materials and sensor technologies (Tao et al., 2015).
Cell Culture and Drug Delivery Applications : Fmoc-FF hydrogels have been used as matrices for cell culture and drug delivery systems. The hydrogels' nanofibrous architecture and mechanical properties make them suitable for various biomedical applications, including as scaffolds for tissue engineering and as matrices for controlled drug release (Jayawarna et al., 2009; Wang et al., 2017; Li et al., 2021; Roth-Konforti et al., 2018).
Piezoelectric Properties for Tissue Engineering : Fmoc-FF nanofibrils exhibit piezoelectric properties, which can mimic natural tissues and are promising for tissue engineering applications (Ryan et al., 2015).
Light-Responsive Properties for Biotechnological Applications : The self-assembled peptide (Fmoc-FF)/graphitic carbon nitride (g-C3N4) hydrogels demonstrate light harvesting and biomimetic photosynthesis properties, making them suitable for applications in biotechnology and energy conversion (Ko et al., 2017).
Mechanism of Action
Target of Action
Fmoc-L-3,3-Diphenylalanine primarily targets the formation of self-supporting hydrogels . These hydrogels are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . The compound’s ability to self-assemble into these hydrogels under physiological conditions has made it one of the most studied ultra-short peptides .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is induced by either lowering the pH of an aqueous solution of Fmoc-L-3,3-Diphenylalanine or by the addition of water to a solution of the compound in a solvent such as DMSO . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-L-3,3-Diphenylalanine is the formation of hydrogels . The compound’s ability to self-assemble into hydrogels impacts various biomedical applications, including tissue engineering, drug delivery, and catalysis .
Result of Action
The primary result of Fmoc-L-3,3-Diphenylalanine’s action is the formation of mechanically rigid hydrogels . These hydrogels have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . The compound’s action also supports Chinese Hamster Ovarian (CHO) cell adhesion .
Action Environment
The action of Fmoc-L-3,3-Diphenylalanine is influenced by various environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .
Safety and Hazards
Fmoc-L-3,3-Diphenylalanine is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Fmoc-L-3,3-Diphenylalanine has been studied as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . It has been suggested as a promising, tunable, and versatile scaffold for drug delivery . The behavior of Fmoc-L-3,3-Diphenylalanine is currently being studied because of the observation that the final material obtained is deeply dependent on the preparation method .
Biochemical Analysis
Biochemical Properties
Fmoc-L-3,3-Diphenylalanine plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the experimental conditions used during the preparation . The compound’s structural properties, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on these conditions .
Cellular Effects
Fmoc-L-3,3-Diphenylalanine has notable effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to support Chinese Hamster Ovarian (CHO) cell adhesion .
Molecular Mechanism
At the molecular level, Fmoc-L-3,3-Diphenylalanine exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to form hydrogels is due to its capability to self-assemble under physiological conditions .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-3,3-Diphenylalanine can change in laboratory settings . Factors such as the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-L-3,3-Diphenylalanine can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-L-3,3-Diphenylalanine is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Fmoc-L-3,3-Diphenylalanine is transported and distributed in a manner that depends on various factors . These include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942192 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201484-50-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-beta-phenylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-beta -phenyl-Phe-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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